4-Chloro-3-(octadecylamino)phenol
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Overview
Description
4-Chloro-3-(octadecylamino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group at the 4-position and an octadecylamino group at the 3-position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(octadecylamino)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-chlorophenol with octadecylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is heated to a suitable temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(octadecylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-(octadecylamino)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(octadecylamino)phenol involves its interaction with cellular components. The phenol group can disrupt cell membranes by interacting with lipid bilayers, leading to increased membrane permeability and leakage of cellular contents. This disruption can result in the inhibition of microbial growth and other biological effects. The compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.
Chloroxylenol (4-chloro-3,5-dimethylphenol): Widely used as an antimicrobial agent in various products.
Uniqueness
4-Chloro-3-(octadecylamino)phenol is unique due to the presence of the long octadecylamino chain, which imparts distinct physicochemical properties compared to other chlorophenols. This long alkyl chain can enhance the compound’s lipophilicity, making it more effective in interacting with lipid membranes and potentially increasing its biological activity.
Properties
CAS No. |
63966-18-7 |
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Molecular Formula |
C24H42ClNO |
Molecular Weight |
396.0 g/mol |
IUPAC Name |
4-chloro-3-(octadecylamino)phenol |
InChI |
InChI=1S/C24H42ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-24-21-22(27)18-19-23(24)25/h18-19,21,26-27H,2-17,20H2,1H3 |
InChI Key |
QQHNGDHJXWDDFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=C(C=CC(=C1)O)Cl |
Origin of Product |
United States |
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